2-Deoxy-D-glucose-13C
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Overview
Description
2-Deoxy-D-glucose-13C is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with the carbon-13 isotope. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in various fields such as cancer research, metabolic studies, and imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-13C typically involves the halogen-mediated O-glycosidation of D-glucal by bromine in methanol, followed by the reductive removal of the halo group and hydrolysis of the methoxy group using zinc in saturated aqueous sodium dihydrogen phosphate . This method ensures the incorporation of the carbon-13 isotope at specific positions within the glucose molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and medical applications.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Deoxy-D-glucose-13C has numerous applications in scientific research:
Mechanism of Action
2-Deoxy-D-glucose-13C acts as a glucose mimic, inhibiting glycolysis by forming and accumulating 2-deoxy-D-glucose-6-phosphate (2-DG6P) inside cells . This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to reduced ATP production and cell death . Additionally, it can prevent N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: The non-labeled version of 2-Deoxy-D-glucose-13C, used similarly in research but without the carbon-13 isotope.
Fluorodeoxyglucose: A glucose analog labeled with fluorine-18, used in PET imaging to study glucose metabolism in tissues.
Mannose: A sugar similar in structure to glucose, used in studies of glycosylation and metabolism.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This labeling provides a distinct advantage in research applications where detailed metabolic analysis is required.
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+1 |
InChI Key |
VRYALKFFQXWPIH-SHRLTTROSA-N |
Isomeric SMILES |
C([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.